4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile
Overview
Description
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile is a chemical compound that features a trifluoromethyl group and a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.
Scientific Research Applications
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: This compound also features a benzonitrile core but with a dimethylamino group instead of an isopropylamino group.
3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile: This compound contains two trifluoromethyl groups and a chlorine atom, offering different chemical properties and reactivity.
Uniqueness
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the isopropylamino and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and metabolic stability, making the compound valuable in various applications .
Properties
IUPAC Name |
4-(propan-2-ylamino)-2-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASCHIBWACYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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